
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is a deuterium-labeled derivative of Tolperisone 4-Carboxylic Acid. This compound is a metabolite of Tolperisone, a centrally acting muscle relaxant. The deuterium labeling is used for various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate involves the deuteration of Tolperisone 4-Carboxylic Acid. The process typically includes the following steps:
Hydrochloride Formation: The deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt.
Hydration: The final step involves the hydration of the hydrochloride salt to obtain the hydrate form
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The use of specialized equipment and techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or halides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate has several scientific research applications:
Chemistry: Used as a reference standard in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the metabolism of Tolperisone.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes
Mécanisme D'action
The precise mechanism of action of Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is not fully understood. it is known to block sodium and calcium channels, which reduces muscle spasticity. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves. This action helps in relieving muscle spasms and improving muscle tone .
Comparaison Avec Des Composés Similaires
Tolperisone Hydrochloride: A centrally acting muscle relaxant used for treating muscle spasticity.
Eperisone Hydrochloride: Another muscle relaxant with similar applications but different pharmacokinetic properties.
Tizanidine Hydrochloride: A muscle relaxant that acts on alpha-2 adrenergic receptors
Uniqueness: Tolperisone 4-Carboxylic Acid-d10 Hydrochloride Hydrate is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. The deuterium atoms provide distinct signals in NMR, allowing for detailed analysis of molecular structures and reaction mechanisms.
Propriétés
Numéro CAS |
1346603-66-4 |
|---|---|
Formule moléculaire |
C16H22ClNO3 |
Poids moléculaire |
321.867 |
Nom IUPAC |
4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H/i2D2,3D2,4D2,9D2,10D2; |
Clé InChI |
GUAJJTOXILPRMR-GUIXEBJPSA-N |
SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl |
Synonymes |
4-[2-Methyl-1-oxo-3-(1-piperidinyl-d10)propyl]benzoic Acid Hydrochloride Hydrate; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



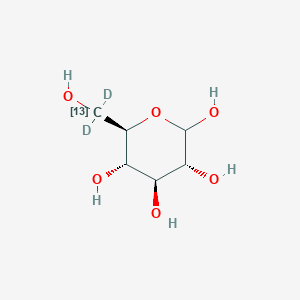
![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)
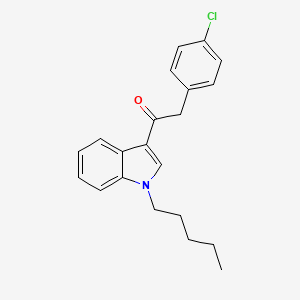
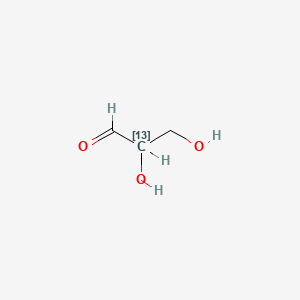
![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)
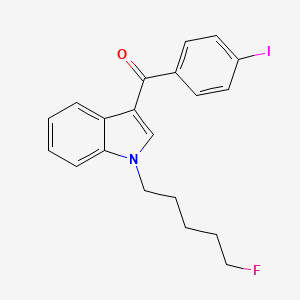
![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
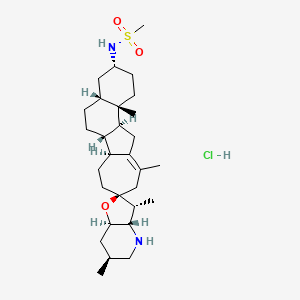

![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)
